6-Chloro-4-ethyl-3-phenylpyridazine
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Overview
Description
6-Chloro-4-ethyl-3-phenylpyridazine, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
6-Chloro-4-ethyl-3-phenylpyridazine serves as a pivotal intermediate in the synthesis of various compounds with potential antibacterial, insecticidal, and other pharmacologically relevant activities. For example, it has been utilized in the preparation of novel thieno[2,3-c]pyridazines, showcasing a methodological advancement in the domain of antibacterial agents (Al-Kamali et al., 2014). This chemical scaffold is also a cornerstone for generating N-substituted derivatives, demonstrating significant insecticidal activities against Plutella xylostella, highlighting its role in developing potential agricultural pesticides (Wu et al., 2012).
Cross-Coupling Reactions
The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine via Suzuki cross-coupling reaction underpins its utility in creating a broad spectrum of pharmacologically beneficial pyridazine derivatives. This process exemplifies the strategic use of chloropyridazines as a masking group, facilitating the synthesis of diverse compounds (Sotelo & Raviña, 2002).
Phase Transfer Catalysis
The chloro substituent in this compound undergoes efficient and selective fluorination under solvent-free conditions using phase transfer catalysis. This modification not only enhances the yields and selectivities but also opens avenues for further functionalization and application in various fields (Marque et al., 2004).
Acetylcholinesterase Inhibitors
In the realm of neurological research, derivatives of this compound have been explored as acetylcholinesterase inhibitors, demonstrating potential applications in treating Alzheimer's disease. Structural modifications on this scaffold can lead to compounds with enhanced AChE-inhibitory activity and selectivity, underscoring its significance in medicinal chemistry (Contreras et al., 2001).
Anticancer Activities
Exploratory studies on hybrid molecules originating from the this compound framework have identified compounds with pronounced anticancer activities against prostate cancer cells. This investigation reveals the potential of such derivatives in oncological therapy and drug development (Demirci & Demirbas, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Pyridazine derivatives, which include this compound, are known to interact with a wide range of biological targets and exhibit diverse physiological effects .
Mode of Action
Pyridazine derivatives are known to interact with their targets in various ways, leading to a range of physiological effects .
Biochemical Pathways
Pyridazine derivatives are known to influence numerous biochemical pathways, leading to a variety of downstream effects .
Result of Action
Pyridazine derivatives are known to have a wide range of pharmacological activities .
Properties
IUPAC Name |
6-chloro-4-ethyl-3-phenylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNKWOXAOFFVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563173 |
Source
|
Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133308-81-3 |
Source
|
Record name | 6-Chloro-4-ethyl-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.